molecular formula C17H26N2O3 B12282251 Carbamic acid,[(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-,1,1-dimethylethyl ester

Carbamic acid,[(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-,1,1-dimethylethyl ester

Cat. No.: B12282251
M. Wt: 306.4 g/mol
InChI Key: FMNZEJOEYLXGMP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Carbamic acid, [(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-,1,1-dimethylethyl ester involves several steps. One common synthetic route includes the reaction of tert-butyl chloroformate with [(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]amine under controlled conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified using standard techniques such as column chromatography .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Carbamic acid, [(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-,1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Carbamic acid, [(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-,1,1-dimethylethyl ester can be compared with similar compounds such as:

Biological Activity

Carbamic acid derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, [(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester is a notable example, characterized by its unique structure that includes a pyrrolidine ring and an ester group. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this carbamic acid derivative can be represented as follows:

  • Molecular Formula : C15_{15}H22_{22}N2_{2}O3_{3}
  • Molecular Weight : Approximately 278.35 g/mol

The presence of the hydroxymethyl and phenylmethyl groups enhances its lipophilicity and ability to penetrate biological membranes, which is crucial for its biological activity.

The biological activity of carbamic acid derivatives often involves their interaction with specific molecular targets such as enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : These compounds can inhibit various enzymes, affecting metabolic pathways.
  • Receptor Modulation : They may act as agonists or antagonists at specific receptors, influencing physiological responses.

Research shows that this compound interacts with neurotransmitter systems and may modulate receptor activity, contributing to its potential therapeutic effects in neurological disorders.

1. Enzyme Inhibition

Studies indicate that carbamic acid derivatives can serve as effective enzyme inhibitors. For instance:

  • Acetylcholinesterase Inhibition : Some derivatives have shown promise in inhibiting acetylcholinesterase, which is vital for neurotransmission. This activity suggests potential applications in treating conditions like Alzheimer's disease .

2. Receptor Binding

The compound also exhibits significant binding affinity to various receptors:

  • Kappa Opioid Receptors : Research indicates that certain analogs of this compound may interact with kappa-opioid receptors, which could lead to analgesic effects without the typical side effects associated with traditional opioids .

Case Studies

Several studies have explored the biological activities of related carbamic acid derivatives:

  • Study on Neuroprotective Effects : A study demonstrated that a similar compound exhibited neuroprotective effects in animal models by enhancing synaptic plasticity and reducing neuroinflammation .
  • Toxicological Assessment : Toxicological evaluations showed low acute toxicity in animal models with an LD50 greater than 2000 mg/kg, indicating a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of Carbamic acid, [(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Attributes
Carbamic acid, N-methyl-N-(3S)-3-pyrrolidinyl-, 1,1-dimethylethyl esterMethyl substitution on nitrogenEnhanced solubility
Carbamic acid, (3R)-3-pyrrolidinyl-, 1,1-dimethylethyl esterDifferent stereochemistryVariations in biological activity
Carbamic acid, N-(7S)-5-azaspiro[2.4]hept-7-yl-, 1,1-dimethylethyl esterSpirocyclic structureDistinct binding properties

This table highlights how structural variations can influence the biological activities and pharmacokinetics of carbamic acid derivatives.

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl N-[1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-9-15(12-20)19(11-14)10-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,18,21)

InChI Key

FMNZEJOEYLXGMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)CC2=CC=CC=C2)CO

Origin of Product

United States

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